Superior In Vitro ACE Inhibition Potency of Moexiprilat vs. Enalaprilat
In a direct head-to-head comparison, moexiprilat exhibits higher inhibitory potency than enalaprilat against angiotensin-converting enzyme (ACE). The IC50 values of moexiprilat for plasma ACE and purified ACE from rabbit lung are reported as 2.6 nM and 4.9 nM, respectively [1][2]. This superior in vitro potency is a key differentiator from the widely used comparator enalaprilat [3].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Plasma ACE: 2.6 nM; Purified ACE (rabbit lung): 4.9 nM |
| Comparator Or Baseline | Enalaprilat (plasma ACE and purified ACE) |
| Quantified Difference | Moexiprilat exhibits a higher inhibitory potency than enalaprilat in both assays (exact numeric difference not provided, but statement is explicit) |
| Conditions | Guinea pig serum (plasma ACE) and purified ACE from rabbit lung |
Why This Matters
Procuring moexiprilat ensures a more potent tool compound for in vitro ACE inhibition studies compared to enalaprilat, potentially requiring lower concentrations to achieve the same biological effect.
- [1] Friehe H, Ney P. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor moexipril hydrochloride. Arzneimittelforschung. 1997 Feb;47(2):132-44. PMID: 9079232. View Source
- [2] Moexiprilat Product Information. MedChemExpress. Accessed 2026. View Source
- [3] Edling O, Bao G, Feelisch M, Unger T, Gohlke P. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril. J Pharmacol Exp Ther. 1995 Nov;275(2):854-63. PMID: 7473177. View Source
